molecular formula C17H16N6S B14188962 2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-49-6

2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B14188962
CAS No.: 918880-49-6
M. Wt: 336.4 g/mol
InChI Key: PGGRTJBSXJKEPL-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a piperazine ring, a thiazolopyrimidine moiety, and a benzonitrile group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperazine ring and the benzonitrile group. Common reagents used in these reactions include thionyl chloride, piperazine, and various nitriles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific biological pathways.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic molecules with piperazine, thiazolopyrimidine, or benzonitrile groups. Examples include:

  • 2-(4-Methylpiperazin-1-yl)-5-(pyrimidin-2-yl)benzonitrile
  • 2-(4-Methylpiperazin-1-yl)-5-(thiazol-2-yl)benzonitrile

Uniqueness

The uniqueness of 2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

CAS No.

918880-49-6

Molecular Formula

C17H16N6S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C17H16N6S/c1-22-4-6-23(7-5-22)15-3-2-12(8-13(15)9-18)16-21-14-10-19-11-20-17(14)24-16/h2-3,8,10-11H,4-7H2,1H3

InChI Key

PGGRTJBSXJKEPL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Origin of Product

United States

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